molecular formula C6H6N2O2 B8589157 3-Prop-2-ynyl-imidazolidine-2,4-dione

3-Prop-2-ynyl-imidazolidine-2,4-dione

Cat. No. B8589157
M. Wt: 138.12 g/mol
InChI Key: CKJKXGCEEQEXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prop-2-ynyl-imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Prop-2-ynyl-imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Prop-2-ynyl-imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Prop-2-ynyl-imidazolidine-2,4-dione

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

3-prop-2-ynylimidazolidine-2,4-dione

InChI

InChI=1S/C6H6N2O2/c1-2-3-8-5(9)4-7-6(8)10/h1H,3-4H2,(H,7,10)

InChI Key

CKJKXGCEEQEXJV-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)CNC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of hydantoin (10 g, 100 mmol) in THF (150 mL) add tetrabutylammonium bromide (4 g, 12.3 mmol), potassium hydroxide (5.6 g, 100 mmol) and then propargyl bromide (11.9 g, 100 mmol). Heat the mixture to 75° C. for 18 h. Dilute the mixture with EtOAc (200 mL), wash with water (2×100 mL) and 1N aqueous HCl (100 mL). Dry the organic phase over MgSO4, filter and concentrate in vacuo to obtain the title compound as a yellow powder (8.3 g, 60%). Triturate the solid with diethyl ether (100 mL) to obtain the title compound as a white crystalline solid (7.8 g, 56%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
60%

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